2-(4-oxoquinazolin-3(4H)-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide
CAS No.: 1796947-75-5
Cat. No.: VC4087072
Molecular Formula: C17H17N5O3
Molecular Weight: 339.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1796947-75-5 |
|---|---|
| Molecular Formula | C17H17N5O3 |
| Molecular Weight | 339.3 |
| IUPAC Name | N-[1-(oxolan-3-yl)pyrazol-4-yl]-2-(4-oxoquinazolin-3-yl)acetamide |
| Standard InChI | InChI=1S/C17H17N5O3/c23-16(20-12-7-19-22(8-12)13-5-6-25-10-13)9-21-11-18-15-4-2-1-3-14(15)17(21)24/h1-4,7-8,11,13H,5-6,9-10H2,(H,20,23) |
| Standard InChI Key | KNGZLMJIRWPXQG-UHFFFAOYSA-N |
| SMILES | C1COCC1N2C=C(C=N2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
| Canonical SMILES | C1COCC1N2C=C(C=N2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
Introduction
Structural and Molecular Features
Core Components and Functional Groups
The compound features three primary structural elements:
-
Quinazolinone Core: A bicyclic system with a 4-oxo group, known for its role in inhibiting enzymes like tyrosine kinases and topoisomerases .
-
Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms, linked to the THF group. Pyrazole derivatives are associated with anti-inflammatory and anticonvulsant properties .
-
Tetrahydrofuran (THF) Moiety: A saturated oxygen-containing heterocycle that enhances solubility and bioavailability .
The acetamide bridge connects the quinazolinone and pyrazole-THF components, facilitating intramolecular interactions critical for target binding .
Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 339.3 g/mol | |
| logP | 1.085 (predicted) | |
| Hydrogen Bond Acceptors | 7 | |
| Polar Surface Area | 84.68 Ų |
The moderate logP value suggests balanced lipophilicity, enabling membrane permeability without excessive hydrophobic retention . The high polar surface area (84.68 Ų) indicates potential for forming hydrogen bonds with biological targets.
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via multi-step protocols, typically involving:
-
Quinazolinone Formation: Cyclization of anthranilic acid derivatives with urea or thiourea .
-
Pyrazole-THF Coupling: Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to attach the pyrazole-THF group .
-
Acetamide Bridging: Amidation reactions using chloroacetyl chloride or carbodiimide-mediated coupling .
A representative synthesis from recent patents involves palladium-catalyzed cross-coupling of a brominated quinazolinone intermediate with a pyrazole-THF boronic ester, followed by purification via silica column chromatography (hexanes:EtOAc gradient) .
Purification and Characterization
-
Chromatography: Silica gel columns with hexane:ethyl acetate mixtures are standard for isolating intermediates .
-
Recrystallization: Methanol or ethanol solvents yield high-purity crystals.
-
Spectroscopic Confirmation: -NMR and LC-MS validate structural integrity .
Biological Activities and Mechanisms
Antimicrobial Effects
The 4-oxoquinazolin-3(4H)-yl group exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . Mechanistically, it interferes with DNA gyrase and β-ketoacyl-ACP synthase .
Anti-Inflammatory Activity
Pyrazole-containing compounds inhibit cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production. In murine models, derivatives reduced edema by 40–60% at 10 mg/kg doses .
Pharmacokinetic and Toxicological Profiles
Solubility and Bioavailability
The THF moiety improves aqueous solubility (predicted logS = -2.51) , while the acetamide bridge enhances metabolic stability against cytochrome P450 enzymes .
Toxicity Considerations
Preliminary acute toxicity studies in rodents indicate an LD >500 mg/kg, suggesting a favorable safety margin. Chronic toxicity data remain unreported, necessitating further investigation.
Comparative Analysis with Analogues
The target compound’s pyrazole-THF group confers superior solubility and comparable potency to bulkier analogues .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume